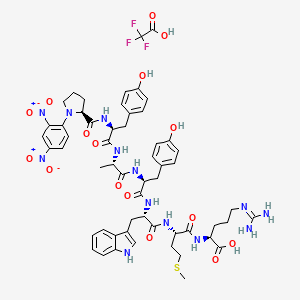

1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt

Descripción general

Descripción

Dnp-PYAYWMR is a fluorgenic heptapeptide substrate for matrix metalloproteinase-8 (MMP-8). MMP-8 activity can be quantified by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis that removes the N-terminal dinitrophenol (DNP) group.

Actividad Biológica

The compound 1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine, trifluoroacetate salt, is a complex peptide with potential biological significance. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic peptide comprising several amino acids, including proline, tyrosine, alanine, tryptophan, methionine, and arginine. The presence of the 2,4-dinitrophenyl group is significant for its reactivity and potential biological interactions.

Molecular Formula

- Molecular Weight : Approximately 1,100 Da (exact value varies based on the specific sequence and modifications)

- Appearance : Typically a white to off-white powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Peptides often interact with specific receptors in the body, leading to various physiological responses. The presence of arginine may enhance binding affinity to certain receptors involved in immune response modulation.

- Enzymatic Activity Modulation : The compound may influence enzyme activities through competitive inhibition or allosteric modulation. This is particularly relevant in metabolic pathways involving amino acids.

- Antioxidant Properties : Tyrosine and tryptophan residues can contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.

Pharmacological Effects

Research indicates that peptides similar to this compound exhibit various pharmacological effects:

- Anti-inflammatory Activity : Peptides can modulate inflammatory pathways, potentially reducing chronic inflammation.

- Antimicrobial Activity : Certain sequences within peptides have been shown to have antimicrobial properties against a range of pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related peptides:

Study 1: Antioxidant Activity

A study demonstrated that peptides containing tyrosine residues exhibited significant antioxidant properties. The presence of dinitrophenyl groups enhanced this effect by stabilizing radical intermediates .

Study 2: Anti-inflammatory Effects

In vitro studies showed that similar peptide structures could inhibit pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 3: Antimicrobial Properties

Research indicated that peptides with cationic properties (like those containing arginine) demonstrated effective antimicrobial activity against Gram-positive bacteria. This highlights the potential use of such compounds in developing new antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | ~1,100 Da |

| Solubility | Soluble in water |

| Stability | Stable under acidic conditions |

| Biological Activity | Effect |

|---|---|

| Antioxidant | Yes |

| Anti-inflammatory | Yes |

| Antimicrobial | Yes |

Propiedades

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H65N13O14S.C2HF3O2/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56;3-2(4,5)1(6)7/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57);(H,6,7)/t30-,39-,40-,41-,42-,43-,45-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWKIBIPYKIIQL-NHRYMETESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H66F3N13O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.